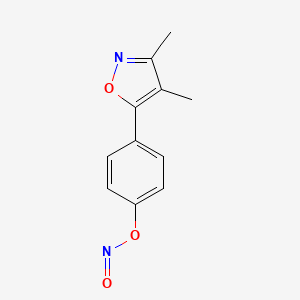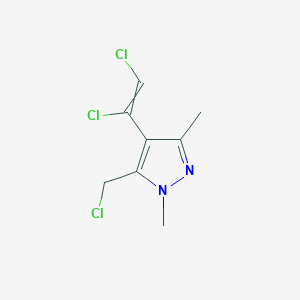
2-(2,6-Dimethoxybenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzoyl)benzoic acid typically involves the acylation of 2,6-dimethoxybenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:
Starting Materials: 2,6-Dimethoxybenzoic acid and benzoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.
Procedure: The 2,6-dimethoxybenzoic acid is dissolved in the solvent, and benzoyl chloride is added dropwise with stirring. Pyridine is then added to the reaction mixture to act as a catalyst. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2-(2,6-dihydroxybenzoyl)benzoic acid, while reduction of the carbonyl group can produce 2-(2,6-dimethoxybenzyl)benzoic acid.
Scientific Research Applications
2-(2,6-Dimethoxybenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The methoxy groups and the benzoyl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic acid: Lacks the benzoyl group but shares the methoxy substitution pattern.
2,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
2,6-Dihydroxybenzoic acid: Hydroxyl groups instead of methoxy groups.
Uniqueness
2-(2,6-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy groups and a benzoyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
61227-44-9 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(2,6-dimethoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-12-8-5-9-13(21-2)14(12)15(17)10-6-3-4-7-11(10)16(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
FUADBTYQKGPHPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B14570975.png)
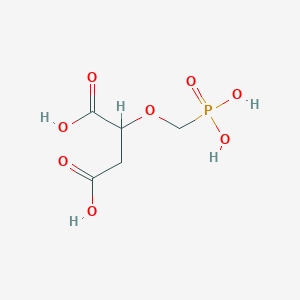
![4-[2-(Benzyloxy)-6-methoxyphenyl]-4-hydroxybut-2-ynoic acid](/img/structure/B14570978.png)
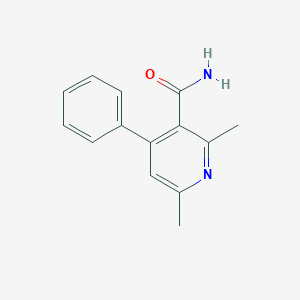
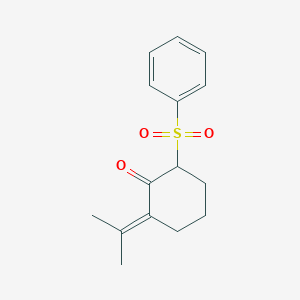
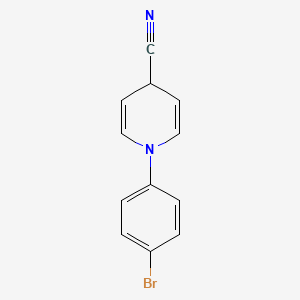
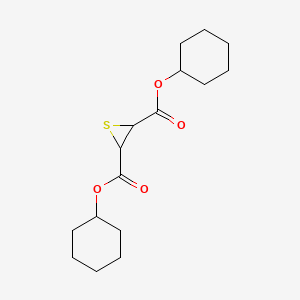
![2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid](/img/structure/B14571022.png)
![Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane](/img/structure/B14571030.png)

